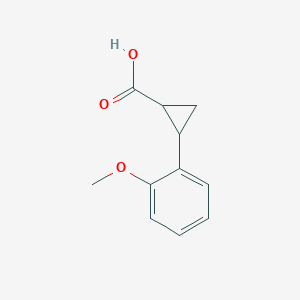

2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

Description

2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 176021-69-5, 5034-03-7, 92016-93-8) is a cyclopropane derivative featuring a carboxylic acid group and a 2-methoxyphenyl substituent. The cyclopropane ring imparts significant ring strain, influencing its reactivity and physical properties. This compound serves as a key intermediate in organic synthesis, exemplified by its use in preparing derivatives like 1,3-dioxoisoindolin-2-yl 1-(2-methoxyphenyl)cyclopropane-1-carboxylate, characterized by NMR and HRMS .

Properties

IUPAC Name |

2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-10-5-3-2-4-7(10)8-6-9(8)11(12)13/h2-5,8-9H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTOSVJYKMLFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553514 | |

| Record name | 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92016-93-8 | |

| Record name | 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropanation of Alkenes Using Carbenoid Reagents

The most common approach to synthesize 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid involves the cyclopropanation of an appropriate alkene precursor bearing the 2-methoxyphenyl substituent. This is typically achieved by reacting the alkene with a carbene or carbenoid source such as diiodomethane (CH2I2) in the presence of a zinc-copper couple and iodine as a catalyst.

Example:

The reaction of trans-p-methoxystyrene with CH2I2, Zn-Cu, and iodine in dry Et2O yields the methyl ester of trans-2-(p-methoxyphenyl)cyclopropane-carboxylic acid, which can be hydrolyzed to the free acid by refluxing with KOH in ethanol followed by acidification.

Ester Hydrolysis to Obtain the Free Acid

Following cyclopropanation, the ester intermediate (e.g., methyl or ethyl ester) is hydrolyzed under basic conditions to yield the free carboxylic acid.

Use of Phosphorus Ylide (Wittig-Type) Reagents for Cyclopropane Ring Formation

An alternative synthetic route involves the reaction of cyclopropane carboxylic acid esters bearing formyl groups with phosphorus carbanionic reagents (ylides) to form the cyclopropane ring with the desired substitution pattern.

This method allows for the preparation of racemic or optically active cyclopropane carboxylic acids with controlled stereochemistry.

Preparation via Metal Complexes and Organometallic Intermediates

Some methods involve the formation of metal complexes (e.g., copper complexes) with Schiff bases derived from amino sugars or related ligands, which can facilitate cyclopropanation or related transformations.

Modern Catalytic Hydrogen-Borrowing Cyclopropanation

Recent advances include hydrogen-borrowing catalysis for α-cyclopropanation of ketones, which can be adapted for the synthesis of cyclopropane carboxylic acids with aromatic substituents.

Preparation of N-Hydroxyphthalimide (NHP) Esters for Further Functionalization

The carboxylic acid can be converted into NHP esters, which serve as activated intermediates for cross-coupling or other transformations.

- Example: 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid converted to its NHP ester by reaction with N-hydroxyphthalimide under standard coupling conditions, purified by recrystallization from dichloromethane/methanol.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The cyclopropanation reaction using diiodomethane and Zn-Cu is a classical and reliable method for constructing the cyclopropane ring with aromatic substituents, including methoxyphenyl groups.

Hydrolysis of esters to the free acid is straightforward and typically yields crystalline products suitable for further use or analysis.

The phosphorus ylide approach offers stereochemical control and can produce optically active isomers, which is important for applications requiring enantiomerically pure compounds.

The formation of NHP esters from the acid facilitates subsequent cross-coupling reactions, expanding the utility of the compound in synthetic organic chemistry.

Industrial-scale synthesis may favor batch or continuous flow processes optimizing temperature, solvent, and catalyst loadings to maximize yield and purity.

Some alternative methods involving halogenated cyclopropane intermediates or diazomethane ring closure have limitations due to reagent availability, cost, or safety concerns, making them less favorable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Cyclopropane-1-carboxylic acids vary primarily in their substituents, which dictate electronic, steric, and functional properties:

Physicochemical and Reactivity Comparisons

- Acidity : The methoxy group in the target compound donates electrons via resonance, slightly increasing acidity compared to methyl-substituted analogs. Chlorine substituents (electron-withdrawing) further enhance acidity, as seen in 1-(5-chloro-2-methoxyphenyl) derivatives .

- Reactivity : Thiophene-containing analogs (e.g., 2-(thiophen-2-yl)cyclopropane-1-carboxylic acid) exhibit unique reactivity due to sulfur’s polarizability, useful in heterocyclic chemistry .

Biological Activity

2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by its unique cyclopropane structure, which includes a carboxylic acid functional group and a methoxy-substituted phenyl group. Its molecular formula is CHO, with a molar mass of 192.21 g/mol. This compound has garnered interest due to its potential biological activities, particularly in therapeutic applications.

Structural Features

The structural features of this compound contribute to its biological activity:

- Cyclopropane Ring : Known for its strain, which can enhance reactivity and interactions with biological targets.

- Carboxylic Acid Group : Involved in various biological processes, including enzyme interactions and receptor binding.

- Methoxy Group : Modifies the electronic properties of the phenyl ring, potentially influencing biological activity.

Biological Activity

Preliminary investigations into the biological activity of this compound suggest several promising properties:

- Anti-inflammatory Properties : Some studies indicate that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory conditions.

- Analgesic Effects : There are indications that it may also possess analgesic properties, which could be beneficial in pain management therapies.

- Potential Drug Development : Given its structural similarity to other bioactive compounds, it may interact with various biological targets, warranting further exploration in drug discovery contexts .

Interaction Studies

Research indicates that this compound may interact with specific receptors or enzymes involved in inflammatory responses. Understanding these interactions is critical for elucidating its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(2-Methoxyphenyl)cyclopropanecarboxylic acid | Similar cyclopropane structure | Slightly different substituent on the phenyl ring |

| (1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid | Stereoisomer with specific stereochemistry | Potentially different biological activity |

| 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | Different methoxy substitution position | May exhibit distinct pharmacological properties |

This table highlights how slight modifications in structure can lead to varied properties and activities, emphasizing the need for further investigation into this compound.

Synthesis and Chemical Behavior

The synthesis of this compound can be achieved through several methods, which may influence its biological activity. The reactions involving this compound demonstrate its versatility in synthetic organic chemistry.

Understanding the metabolic pathways involving this compound is crucial for elucidating its mechanisms of action. It is suggested that this compound may inhibit certain enzymes or modulate cellular processes through binding interactions with biomolecules .

Q & A

Q. Q1: What are the primary synthetic routes for 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid, and how can reaction conditions affect cyclopropane ring formation?

The cyclopropane ring in this compound is typically synthesized via the Simmons-Smith reaction , where a dihalomethane (e.g., CH₂Br₂) reacts with a zinc-copper couple to generate an organozinc intermediate. This intermediate adds to an alkene precursor (e.g., a substituted styrene derivative) to form the strained cyclopropane ring . Key variables include:

- Temperature : Lower temperatures (0–25°C) minimize side reactions like ring-opening.

- Solvent : Ethers (THF, diethyl ether) enhance zinc activation.

- Substituent effects : Electron-donating groups (e.g., methoxy) on the phenyl ring stabilize transition states, improving regioselectivity .

Post-synthesis, structural confirmation requires ¹H/¹³C NMR to verify cyclopropane geometry and IR spectroscopy to confirm the carboxylic acid group (C=O stretch ~1700 cm⁻¹) .

Stability and Degradation Pathways

Q. Q2: How does the cyclopropane ring influence the compound’s stability under acidic or oxidative conditions?

The cyclopropane ring’s high ring strain (~27 kcal/mol) makes it prone to ring-opening under acidic conditions (e.g., HCl/MeOH), yielding linear alkenes. Under oxidative conditions (e.g., KMnO₄), the carboxylic acid group may decarboxylate, forming CO₂ and a substituted cyclopropane fragment. Stability studies should use:

- pH titration : Monitor decomposition via HPLC at varying pH.

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C .

Advanced Applications in Biological Systems

Q. Q3: What experimental strategies can assess the compound’s potential as an NMDA receptor antagonist or antifungal agent?

The compound’s structural similarity to bioactive cyclopropane derivatives (e.g., NMDA antagonists) suggests possible neuropharmacological activity. Methodologies include:

- In vitro receptor binding assays : Radiolabeled ligands (e.g., [³H]MK-801) quantify competitive inhibition.

- Antifungal testing : Use Candida albicans or Aspergillus strains in agar diffusion assays, with fluconazole as a positive control .

- Protein quantification : Bradford assay () ensures consistent cell lysate loading.

Data Contradictions in Structure-Activity Relationships (SAR)

Q. Q4: How can conflicting SAR data for cyclopropane derivatives be resolved when substituent positions vary?

Contradictions often arise from stereochemical or substituent positional effects. For example:

- 2-Methoxy vs. 3-Methoxy isomers : The ortho-methoxy group in 2-(2-Methoxyphenyl) derivatives may sterically hinder receptor binding compared to para-substituted analogs.

- Comparative analysis : Use X-ray crystallography or DFT calculations to map steric/electronic differences. A table from highlights how substituent positions alter reactivity and bioactivity .

Reaction Optimization for Carboxylic Acid Functionalization

Q. Q5: What strategies improve yields in coupling reactions involving the carboxylic acid group (e.g., amide bond formation)?

- Activation reagents : Use EDCI/HOBt or DCC to form active esters, reducing racemization.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophile accessibility.

- Temperature : Maintain 0–4°C to suppress side reactions.

Monitor progress via LC-MS to detect intermediates .

Advanced Analytical Techniques for Stereochemical Resolution

Q. Q6: How can chiral chromatography or NMR differentiate enantiomers of this compound?

- Chiral HPLC : Use columns with amylose/ cellulose-based stationary phases (e.g., Chiralpak AD-H).

- NOESY NMR : Detect spatial proximity between methoxy protons and cyclopropane hydrogens to assign stereochemistry .

Computational Modeling of Reactivity

Q. Q7: What DFT parameters predict the cyclopropane ring’s susceptibility to electrophilic attack?

- Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO gaps to identify reactive sites.

- NBO analysis : Quantify hyperconjugative interactions stabilizing the ring.

Software like Gaussian or ORCA can model these properties, validated against experimental IR/NMR data .

Addressing Synthetic Byproducts in Scale-Up

Q. Q8: How can byproducts from large-scale cyclopropanation (e.g., dimerization) be minimized?

- Slow addition protocols : Gradual introduction of dihalomethane reduces local excess.

- Flow chemistry : Continuous reactors improve heat dissipation and mixing efficiency.

- Purification : Use preparative HPLC or crystallization in ethyl acetate/hexane .

Comparative Toxicity Profiling

Q. Q9: What in vitro assays evaluate the compound’s cytotoxicity for therapeutic applications?

- MTT assay : Measure mitochondrial activity in HEK-293 or HepG2 cells.

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress.

Compare results with structurally related compounds (e.g., 2-phenylcyclopropane analogs) from and .

Resolving Spectral Overlaps in Characterization

Q. Q10: How can overlapping NMR signals from cyclopropane and aromatic protons be deconvoluted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.